molecular formula C10H9FO2 B13028751 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one

7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13028751
M. Wt: 180.17 g/mol
InChI Key: YIEAUXDKKQEYMP-UHFFFAOYSA-N
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Description

7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a naphthalene derivative.

    Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor.

    Hydroxylation: Introduce the hydroxyl group using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.

    Cyclization: Form the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific enzymes.

    Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity to biological targets, while the hydroxyl group could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group.

    5-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.

    7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one: Has a methoxy group instead of a hydroxyl group.

Uniqueness

The combination of a fluorine atom and a hydroxyl group in 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxyl group can participate in hydrogen bonding, potentially increasing its biological activity.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9FO2/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,13H,1-3H2

InChI Key

YIEAUXDKKQEYMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2O)F)C(=O)C1

Origin of Product

United States

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